1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride
Description
These compounds are characterized by a central propanol backbone substituted with aromatic groups (e.g., phenyl rings) and amine functionalities, often synthesized for pharmacological applications such as antifertility agents, adrenergic agonists, or intermediates in drug development . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.
Properties
CAS No. |
14185-09-2 |
|---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |
InChI Key |
OGVDEACSYKRHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Related CAS |
33860-73-0 (Parent) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride typically involves the introduction of an amino group onto a 1,1-diphenyl-2-methylpropanol skeleton. Two main synthetic strategies are commonly reported:
Reductive Amination of 2-methyl-1,1-diphenylpropan-1-one :
This method involves the reaction of 2-methyl-1,1-diphenylpropan-1-one (a ketone) with ammonia or a primary/secondary amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reductive amination converts the ketone to the corresponding amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. This method is favored for its straightforward approach and relatively high yields.
Reaction conditions typically include mild temperatures and controlled addition of reagents to avoid side reactions.
Summary:- Starting material: 2-methyl-1,1-diphenylpropan-1-one
- Reagents: Ammonia or amine, NaBH4 or LiAlH4
- Product: 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride
- Salt formation: Reaction with HCl to form hydrochloride salt
Hydrogenation of 2-methyl-1,1-diphenylpropan-1-ol with Ammonia :
Another approach involves the catalytic hydrogenation of 2-methyl-1,1-diphenylpropan-1-ol in the presence of ammonia and a catalyst such as palladium on carbon (Pd/C). This method facilitates the substitution of a hydroxyl group by an amino group under hydrogenation conditions.
Industrially, this reaction is carried out under elevated hydrogen pressure and temperature to increase efficiency and yield. The catalyst choice and reaction parameters are optimized for selectivity and purity.
Summary:- Starting material: 2-methyl-1,1-diphenylpropan-1-ol
- Reagents: Ammonia, hydrogen gas
- Catalyst: Palladium on carbon (Pd/C)
- Conditions: Elevated pressure and temperature for hydrogenation
- Product: 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride
Industrial Production Methods
Industrial-scale synthesis of 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride generally employs continuous flow reactors to enhance reaction control and scalability. Key features include:
- Use of continuous flow hydrogenation reactors with robust catalysts to maintain high throughput and consistent product quality.
- Optimization of hydrogen pressure, temperature, and ammonia concentration to maximize yield and minimize impurities.
- Downstream purification involving crystallization and filtration to isolate the hydrochloride salt with high purity suitable for pharmaceutical or research use.
Industrial processes prioritize cost-effectiveness, safety, and environmental considerations, often incorporating solvent recycling and waste minimization strategies.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 2-methyl-1,1-diphenylpropan-1-one | Ammonia or amine, NaBH4 or LiAlH4 | Mild temperature, controlled addition | High selectivity, straightforward | Sensitive to moisture, requires careful handling of reducing agents |
| Catalytic Hydrogenation | 2-methyl-1,1-diphenylpropan-1-ol | Ammonia, H2 gas, Pd/C catalyst | Elevated pressure and temperature | Scalable, suitable for industrial production | Requires high-pressure equipment, catalyst cost |
| Continuous Flow Industrial Hydrogenation | Same as above | Same as above | Continuous flow, optimized parameters | High yield, consistent quality | Requires specialized equipment |
Mechanistic Insights and Reaction Monitoring
- The reductive amination proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine.
- Hydrogenation involves the catalytic replacement of the hydroxyl group with an amino group under hydrogen gas atmosphere.
- Reaction progress is typically monitored by chromatographic methods such as high-performance liquid chromatography (HPLC) and spectroscopic techniques including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
- Thermal analysis confirms the stability of the product and helps optimize reaction conditions to avoid decomposition.
Summary and Professional Considerations
The preparation of 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride is well-established through reductive amination and catalytic hydrogenation methods. Both laboratory-scale and industrial processes are documented, with the latter emphasizing continuous flow and catalyst efficiency.
The choice of method depends on the scale, available equipment, and desired purity. Reductive amination offers simplicity and selectivity, while hydrogenation is preferred for large-scale production owing to its scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups may participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison of Aminopropanol Hydrochlorides
Research Findings and Contradictions
- Instability in Chlorinated Analogs: highlights instability in 1-amino-3-chloro-2-propanol hydrochloride due to reactive chlorine and amine groups, limiting its therapeutic use despite promising initial results .
- Adrenergic Activity: Ethylephrine hydrochloride () demonstrates the importance of the hydroxyl and ethylamine groups in α-adrenergic receptor activation, a feature absent in non-phenolic analogs like the methoxyphenoxy derivative .
- Synthetic Feasibility: Methyl 3-amino-2,2-dimethylpropanoate hydrochloride () serves as a stable intermediate, contrasting with the more reactive aminopropanol derivatives .
Biological Activity
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride (CAS No. 14185-09-2) is an organic compound with notable biological activities, particularly in the central nervous system. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 291.79 g/mol. Its structure includes two phenyl groups attached to a central carbon atom, a methyl group, and an amino group. The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemistry and pharmacology.
The biological activity of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride can be attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- Hydrophobic Interactions : The phenyl groups contribute to hydrophobic interactions that influence cellular pathways.
- Enzyme Interaction : The compound may interact with enzymes, altering their activity and affecting various biochemical pathways.
Biological Activities
Research indicates that 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride exhibits several biological activities:
- Neuropharmacological Effects : It has shown potential in modulating neurotransmission processes.
- Antioxidant Properties : The compound may possess antioxidant activities, contributing to its protective effects on cellular systems.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,1-Diphenyl-2-methyl-3-amino-propanol | Lacks the hydrochloride salt; similar activity | |
| 1,1-Diphenylpropanol | Lacks amino group; primarily used as solvent | |
| 2-Amino-2-methyl-1-propanol hydrochloride | Simpler structure; different biological activities |
The presence of both amino and phenyl groups in 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride enhances its lipophilicity and reactivity compared to simpler derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Studies : Research has demonstrated that the compound can modulate neurotransmitter levels, indicating potential therapeutic applications in treating neurological disorders.
- Antioxidant Activity : In vitro studies have shown that it exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Testing : Initial tests revealed that the compound has varying degrees of antimicrobial activity against specific bacterial strains, suggesting potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves a multi-step process starting with the condensation of diphenylketone with methylamine, followed by hydroxylation and hydrochlorination. Key steps include:
- Reagent selection : Use of catalytic agents like palladium on carbon for hydrogenation .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
- Yield optimization : Adjusting reaction time (e.g., reflux for 12–24 hours) and stoichiometric ratios to minimize side products .
Q. How is structural elucidation performed for this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methyl and phenyl groups) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 201.69 g/mol for the free base) .
- X-ray crystallography : For definitive stereochemical assignment in solid-state studies .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : It serves as:
- A pharmacophore scaffold for designing β-adrenergic receptor ligands due to its amino alcohol backbone .
- A probe molecule in studying neurotransmitter interactions, leveraging its structural similarity to catecholamine derivatives .
- A precursor for synthesizing chiral ligands in asymmetric catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between structurally similar analogs?
- Methodological Answer :
- Comparative SAR analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on receptor binding using radioligand assays .
- Statistical modeling : Apply multivariate regression to identify confounding variables (e.g., solubility differences in analogs like 1-Amino-3-(2-methoxyphenyl)propan-2-ol hydrochloride) .
- In silico docking : Use molecular dynamics simulations to assess steric/electronic interactions with target proteins .
Q. What computational approaches optimize reaction conditions for synthesizing derivatives with improved bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Predict reaction pathways and transition states to identify energy-efficient conditions (e.g., solvent selection, temperature) .
- Machine learning : Train models on historical reaction data to recommend optimal catalysts (e.g., Pd/C vs. Raney nickel) and molar ratios .
- High-throughput screening : Use robotic platforms to test 100+ variants of reaction parameters (pH, pressure) in parallel .
Q. How can novel analogs with improved metabolic stability be designed?
- Methodological Answer :
- Bioisosteric replacement : Substitute the methyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester moieties (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate) to enhance oral bioavailability .
- Structure-activity relationship (SAR) : Systematically modify the phenyl ring (e.g., halogenation) and measure stability in hepatic microsome assays .
Analytical and Safety Considerations
Q. What methods ensure purity and stability in long-term storage?
- Methodological Answer :
- HPLC analysis : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and compare degradation profiles via LC-MS .
- Lyophilization : For hygroscopic hydrochloride salts, lyophilize under vacuum to prevent hydrolysis .
Q. How is the toxicological profile assessed during preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
